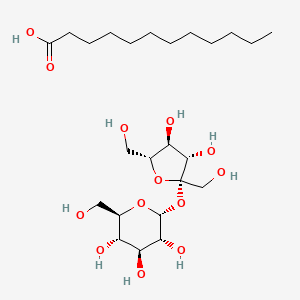
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate is a non-ionic detergent commonly used for the solubilization of membrane-bound proteins in their native state. This compound is a type of sucrose ester, which is formed by the esterification of sucrose with fatty acids. It is known for its ability to form micelles and its application in various biochemical and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate typically involves the esterification of sucrose with dodecanoic acid. This reaction is usually catalyzed by an acid or base and can be carried out under mild conditions to prevent the degradation of sucrose. The reaction can be represented as follows:
Sucrose+Dodecanoic Acid→Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to maximize yield and purity. The product is then purified through processes such as crystallization or chromatography .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the sugar moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of sucrose and dodecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Oxidation: Oxidized derivatives of the sugar moiety.
Reduction: Reduced forms of the sugar moiety.
Substitution: Sucrose and dodecanoic acid
Applications De Recherche Scientifique
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and isolation of membrane-bound proteins, making it valuable in studies involving protein structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mécanisme D'action
The primary mechanism by which Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions. This property is particularly useful in the solubilization of membrane-bound proteins, allowing them to be studied in their native state. The molecular targets and pathways involved include interactions with lipid bilayers and protein-lipid interfaces .
Comparaison Avec Des Composés Similaires
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: Similar structure but with an octadecanoic acid moiety instead of dodecanoic acid.
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Decanoate: Contains a decanoic acid moiety.
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octanoate: Contains an octanoic acid moiety.
Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate is unique due to its specific fatty acid chain length, which imparts distinct physicochemical properties such as critical micelle concentration and solubilization capacity. These properties make it particularly suitable for certain applications in biochemistry and industrial processes .
Propriétés
Numéro CAS |
37266-93-6 |
|---|---|
Formule moléculaire |
C24H46O13 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |
InChI |
InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |
Clé InChI |
PVVVEHXCVQRLOC-NSIFZURYSA-N |
SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
SMILES isomérique |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Key on ui other cas no. |
37266-93-6 |
Pictogrammes |
Irritant |
Numéros CAS associés |
25339-99-5 (Parent) |
Synonymes |
lauryl sucrose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















